molecular formula C13H13N3O2 B2890704 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 926205-74-5

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B2890704
CAS No.: 926205-74-5
M. Wt: 243.266
InChI Key: XUKDLSIQOWMMOV-UHFFFAOYSA-N
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Description

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features both an aminophenoxy group and a pyridinylacetamide group

Scientific Research Applications

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 2-aminophenol with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds with active sites, while the pyridinylacetamide group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminophenoxy)-N-(pyridin-2-yl)acetamide
  • 2-(2-aminophenoxy)-N-(pyridin-4-yl)acetamide
  • 2-(2-aminophenoxy)-N-(quinolin-3-yl)acetamide

Uniqueness

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-(2-aminophenoxy)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-5-1-2-6-12(11)18-9-13(17)16-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKDLSIQOWMMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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